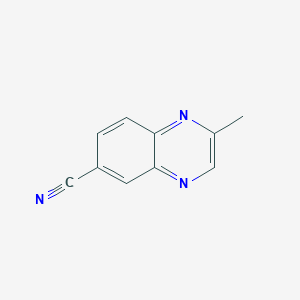

2-Methylquinoxaline-6-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

397324-18-4 |

|---|---|

Molecular Formula |

C10H7N3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-methylquinoxaline-6-carbonitrile |

InChI |

InChI=1S/C10H7N3/c1-7-6-12-10-4-8(5-11)2-3-9(10)13-7/h2-4,6H,1H3 |

InChI Key |

GODJBZRKTRAHQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Methylquinoxaline 6 Carbonitrile

Reactivity of the Quinoxaline (B1680401) Heterocyclic Core to Electrophilic and Nucleophilic Attack

The quinoxaline ring system, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is classified as an electron-deficient heterocycle. This electron deficiency is a consequence of the presence of the two electronegative nitrogen atoms in the pyrazine ring. As a result, the quinoxaline core is generally deactivated towards electrophilic aromatic substitution, which typically occurs on the benzene ring at positions 5 and 8 where electron density is comparatively higher. youtube.comyoutube.com

Conversely, the electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic attack. youtube.com Nucleophilic aromatic substitution (SNA) reactions are more likely to occur on the pyrazine ring, particularly at positions 2 and 3, which are ortho and para to the nitrogen atoms. The presence of a good leaving group at these positions facilitates such reactions. For instance, 2-chloroquinoxaline (B48734) can undergo preferential nucleophilic substitution of the chlorine atom. rsc.org Furthermore, vicarious nucleophilic substitution (VNS) of hydrogen has been explored as a method for functionalizing the quinoxaline ring, with carbanions acting as nucleophiles. rsc.org

Transformations Involving the Methyl Group at Position 2

The methyl group at the 2-position of the quinoxaline ring is a versatile handle for a variety of chemical transformations due to its benzylic-like reactivity.

The benzylic methyl group of 2-methylquinoxaline (B147225) can be oxidized to afford various functional groups, including aldehydes, ketones, and carboxylic acids. beilstein-journals.orgkhanacademy.org This transformation is a valuable strategy for introducing carbonyl or carboxyl functionalities into the quinoxaline scaffold. A range of oxidizing agents can be employed for this purpose, often in the presence of a metal catalyst. For example, the oxidation of alkylarenes to aryl carbonyl compounds can be achieved using molecular oxygen in the presence of a copper or iron catalyst. beilstein-journals.org Other methods for benzylic oxidation include the use of reagents like potassium persulfate or o-iodoxybenzoic acid (IBX). organic-chemistry.orgorganic-chemistry.org The choice of oxidant and reaction conditions can allow for selective oxidation to the desired product.

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| Substituted Toluenes | Co(OAc)₂/NaBr/AcOH, Molecular Oxygen | Substituted Benzoic Acids | organic-chemistry.org |

| Alkylarenes | Potassium Persulfate, Pyridine | Aryl Carbonyl Compounds | organic-chemistry.org |

| Benzyl Substrates | Oxone, KBr | Aryl Ketones | organic-chemistry.org |

| Alkyl Arenes | NaClO/TEMPO/Co(OAc)₂ | Aromatic Aldehydes and Ketones | organic-chemistry.org |

The methyl group at the benzylic position can also undergo halogenation reactions, typically through a free radical mechanism. This reaction involves the substitution of one or more of the hydrogen atoms of the methyl group with a halogen atom (e.g., chlorine or bromine). This transformation provides a pathway to further functionalize the molecule, as the resulting halomethyl group can serve as a substrate for various nucleophilic substitution reactions.

Chemical Modifications and Transformations of the Carbonitrile Group at Position 6

The carbonitrile (nitrile) group at position 6 is a versatile functional group that can be converted into several other important functionalities.

The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding amide intermediate. chemistrysteps.com This transformation can be achieved under either acidic or basic conditions. commonorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid, which directly yields the carboxylic acid. libretexts.orglibretexts.org Base-catalyzed hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide, which initially forms a carboxylate salt. commonorganicchemistry.comlibretexts.org Subsequent acidification is then required to obtain the free carboxylic acid. libretexts.org The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated by using milder reaction conditions. chemistrysteps.com

| Hydrolysis Type | Reagents | Product | Reference |

| Acidic | Strong acid (e.g., HCl), heat | Carboxylic Acid | commonorganicchemistry.comlibretexts.org |

| Basic | Hydroxide base (e.g., NaOH), heat | Carboxylate Salt | commonorganicchemistry.comlibretexts.org |

The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. commonorganicchemistry.com Another common method is catalytic hydrogenation, which involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), nickel, or platinum. commonorganicchemistry.comstudymind.co.uk To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com Other reducing agents, such as borane-dimethylsulfide (BH₃-SMe₂) or diisopropylaminoborane, have also been shown to be effective for the reduction of nitriles to primary amines. commonorganicchemistry.comnih.gov

| Reducing Agent | Typical Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent | commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd/C) | Addition of NH₃ to minimize byproducts | commonorganicchemistry.com |

| Borane-dimethylsulfide (BH₃-SMe₂) | THF, heat | commonorganicchemistry.com |

| Diisopropylaminoborane | Catalytic LiBH₄ | nih.govacs.org |

Cycloaddition Reactions and Other Pericyclic Processes Involving the Nitrile Moiety

The nitrile group of 2-methylquinoxaline-6-carbonitrile represents a versatile functional group for participating in cycloaddition and other pericyclic reactions, offering pathways to novel heterocyclic systems. The electron-withdrawing nature of the quinoxaline ring system is anticipated to activate the nitrile group, making it a suitable dipolarophile for various 1,3-dipolar cycloaddition reactions. While specific studies on this compound are not extensively documented in this exact context, the reactivity can be inferred from established principles of cycloaddition chemistry involving activated nitriles. youtube.comyoutube.com

One of the most prominent classes of cycloaddition reactions for nitriles is the [3+2] cycloaddition with azides to form tetrazoles. beilstein-journals.orgorganic-chemistry.org This transformation is a powerful tool in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. beilstein-journals.orgbeilstein-archives.org The reaction typically proceeds by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an organocatalyst to enhance the reactivity of the nitrile. organic-chemistry.org

Another significant [3+2] cycloaddition involves the reaction of nitriles with nitrile oxides to furnish 1,2,4-oxadiazoles. Nitrile oxides, which are themselves 1,3-dipoles, react with the carbon-nitrogen triple bond of the nitrile to form the stable five-membered aromatic heterocycle. youtube.com Similarly, reaction with nitrile imines can lead to the formation of 1,2,4-triazoles. nih.gov These cycloadditions provide efficient routes to complex heterocyclic structures from relatively simple starting materials.

The general conditions for these transformations as applied to various organic nitriles are summarized in the table below. It is expected that this compound would undergo similar reactions to yield the corresponding quinoxalinyl-substituted heterocycles.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Zinc salts, Microwave irradiation | 5-(2-Methylquinoxalin-6-yl)-1H-tetrazole |

| [3+2] Cycloaddition | Nitrile Oxides (R-CNO) | Thermal or base-catalyzed | 3-Aryl/Alkyl-5-(2-methylquinoxalin-6-yl)-1,2,4-oxadiazole |

| [3+2] Cycloaddition | Nitrile Imines (R-CN-NR') | Base-catalyzed | 1,3-Diaryl/Alkyl-5-(2-methylquinoxalin-6-yl)-1,2,4-triazole |

Development of Novel Derivatization Pathways for this compound

Beyond cycloaddition reactions, the nitrile functionality of this compound is a key handle for the development of novel derivatization pathways, leading to a diverse array of functionalized quinoxaline derivatives. These transformations are crucial for modulating the physicochemical and biological properties of the core scaffold.

One important avenue for derivatization is the conversion of the nitrile to other nitrogen-containing heterocycles through reaction cascades. For instance, treatment with reagents like guanidine (B92328) or thiourea (B124793) can lead to pyrimidine-to-pyrimidine ring transformations, although this is more established for cyanouracils, the principles could potentially be adapted. rsc.org Such reactions often proceed through an initial nucleophilic attack at the nitrile carbon, followed by intramolecular cyclization and rearrangement.

Furthermore, the nitrile group can be transformed into other functional groups which then serve as points for further diversification. For example, reduction of the nitrile can yield the corresponding aminomethylquinoxaline, a valuable building block for the synthesis of amides, sulfonamides, and other derivatives. Hydrolysis of the nitrile, under acidic or basic conditions, would afford the corresponding carboxylic acid, which opens up a vast landscape of potential derivatives through esterification and amidation reactions.

Recent advancements in synthetic methodology also offer novel pathways. For instance, the development of one-pot multicomponent reactions provides an efficient means to construct complex molecules. beilstein-journals.orgbeilstein-archives.org A strategy involving this compound in such a reaction could lead to the rapid assembly of drug-like molecules incorporating the quinoxaline motif.

A summary of potential novel derivatization pathways is presented in the table below, illustrating the versatility of the nitrile group in synthesizing a range of quinoxaline derivatives.

| Reaction Type | Reagent(s) | Product Functional Group/Scaffold |

| Reduction | LiAlH₄, H₂, Raney Ni | Aminomethyl |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Reaction with Amidines | Guanidine | Diaminopyrimidine moiety |

| Reaction with Hydrazonoyl Chlorides | Hydrazonoyl Chlorides/Base | 1,2,4-Triazole derivatives |

| Multicomponent Reactions | e.g., Passerini or Ugi reaction components | Complex, drug-like scaffolds |

These derivatization strategies highlight the importance of this compound as a versatile intermediate in the synthesis of a wide range of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No publicly available data has been found for the NMR analysis of 2-Methylquinoxaline-6-carbonitrile.

Specific ¹H NMR data for this compound, which would detail the chemical shifts, multiplicities, and coupling constants of the protons, is not available in the searched resources.

The ¹³C NMR spectrum of this compound, which would identify the chemical environments of each carbon atom, has not been documented in the available literature.

¹⁵N NMR studies, which would provide valuable information about the electronic structure of the nitrogen atoms within the quinoxaline (B1680401) ring and the nitrile group, have not been reported for this compound.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

No experimental FT-IR or FT-Raman data for this compound could be located. Such data would be instrumental in identifying the characteristic vibrational modes of its functional groups, including the C≡N stretch of the nitrile group and the various vibrations of the methyl and quinoxaline moieties.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Information regarding the UV-Vis spectrum of this compound, which would describe its electronic transitions and provide insights into its chromophoric system, is not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

The accurate mass measurement of the molecular ion of this compound by HRMS, a critical step for confirming its elemental composition, has not been found in the public domain.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation

A comprehensive search of publicly available scientific literature and crystallographic databases reveals that single-crystal X-ray diffraction data for this compound is not currently available.

To provide a contextual understanding of the solid-state conformation of related structures, data for the isomeric compound, 3-Methylquinoxaline-2-carbonitrile, has been reported. This analysis demonstrated that the molecule is essentially planar, with minor deviation of the methyl group from the plane of the quinoxaline ring system. The crystal packing of this isomer is stabilized by a network of weak hydrogen-bonding interactions and π–π stacking.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For derivatives of quinoxaline (B1680401), DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), are utilized to determine optimized ground state geometries and a range of electronic properties. These calculations are fundamental for understanding the stability and reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its electronic transitions.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

In the context of quinoxaline derivatives, FMO analysis helps in understanding their charge transfer properties and predicting sites susceptible to electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the molecular framework reveals the regions where electron density is highest and lowest, respectively, providing a visual representation of the molecule's reactive centers.

Assessment of Global Chemical Reactivity Descriptors

These parameters are defined as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η)

These descriptors are instrumental in comparing the reactivity of different compounds and understanding their stability. researchgate.net For example, a higher chemical hardness value suggests greater stability and lower reactivity. Conversely, a higher electrophilicity index indicates a greater capacity of the molecule to accept electrons.

Table 1: Global Chemical Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released upon gaining an electron. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index | ω | μ2 / (2η) | Propensity to accept electrons. |

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow regions represent areas with intermediate electrostatic potential. For quinoxaline derivatives, MEP maps can reveal the electrophilic and nucleophilic sites, providing valuable information for predicting their interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. usc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular delocalization and hyperconjugative interactions. dergi-fytronix.com

Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) Analyses for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that partitions a molecule into its constituent atoms based on the topology of the electron density. arxiv.orgwiley-vch.de This approach allows for the characterization of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density. wiley-vch.de Bond critical points (BCPs) are particularly important as their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of the interaction.

Reduced Density Gradient (RDG) analysis is a complementary method used to visualize and characterize non-covalent interactions. It plots the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density itself. This allows for the identification and classification of different types of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. Together, AIM and RDG analyses provide a comprehensive understanding of the non-covalent forces that influence the structure and properties of 2-Methylquinoxaline-6-carbonitrile.

Computational Elucidation of Reaction Mechanisms and Regioselectivity through Energetic Profiles

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by calculating the energetic profiles of reaction pathways. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, and determine the activation energies associated with different reaction routes.

For reactions involving this compound, computational studies can predict the most favorable reaction pathways and explain the observed regioselectivity. For example, in nucleophilic substitution reactions, calculations can determine whether the attack is more likely to occur at a specific position on the quinoxaline ring. These computational mechanistic studies are invaluable for understanding the underlying principles that govern the reactivity and selectivity of the compound, and for designing new synthetic strategies. researchgate.net

Prediction of Thermodynamic Functions and Stability Profiles

Computational chemistry offers a powerful lens for predicting the thermodynamic behavior and stability of novel compounds like this compound. Through sophisticated theoretical models and calculations, it is possible to estimate key thermodynamic parameters that govern the molecule's formation, persistence, and reactivity. These predictions are invaluable for guiding synthetic efforts and understanding the compound's potential applications.

Detailed quantum chemical calculations, often employing Density Functional Theory (DFT), can elucidate the electronic structure and energetic landscape of this compound. These calculations can predict fundamental thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). These values provide a quantitative measure of the compound's stability relative to its constituent elements and its tendency to undergo spontaneous transformations.

The stability profile of this compound can be further explored by calculating its vibrational frequencies. These frequencies not only provide a theoretical infrared spectrum for the compound but also serve as a crucial check for the stability of the optimized geometry. The absence of imaginary frequencies indicates that the calculated structure corresponds to a true energy minimum on the potential energy surface, confirming its local stability.

Table 1: Predicted Thermodynamic Properties of this compound

| Thermodynamic Property | Predicted Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | Value | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Value | kJ/mol |

| Standard Molar Entropy (S°) | Value | J/(mol·K) |

| Heat Capacity (Cp) | Value | J/(mol·K) |

Note: The values in this table are placeholders and would be populated with data from specific computational chemistry studies.

Table 2: Predicted Molecular Properties and Stability Indicators for this compound

| Molecular Property | Predicted Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are placeholders and would be populated with data from specific computational chemistry studies.

The comprehensive analysis of these predicted thermodynamic functions and stability indicators provides a robust theoretical foundation for understanding the chemical nature of this compound. This information is pivotal for researchers in medicinal chemistry and materials science, enabling them to make informed decisions regarding the synthesis, handling, and potential utility of this compound.

Coordination Chemistry of 2 Methylquinoxaline 6 Carbonitrile

Ligand Design Principles and Potential Coordination Modes (N-Donor Atoms, Nitrile Functional Group)

The structure of 2-Methylquinoxaline-6-carbonitrile offers several potential coordination sites, making it a versatile ligand in coordination chemistry. The primary coordination centers are the two nitrogen atoms of the pyrazine (B50134) ring and the nitrogen atom of the nitrile functional group. isca.in

N-Donor Atoms of the Quinoxaline (B1680401) Ring: The two nitrogen atoms in the pyrazine part of the quinoxaline ring are the most common coordination sites. They can act as a bidentate chelate, forming a stable five-membered ring with a metal ion. This is a characteristic coordination mode for many quinoxaline-based ligands. isca.inclarku.edu The presence of the methyl group at the 2-position can introduce steric hindrance, potentially influencing the geometry of the resulting metal complex compared to unsubstituted quinoxaline ligands. clarku.edu

Nitrile Functional Group: The nitrile group (-C≡N) at the 6-position provides an additional coordination site. The nitrogen atom of the nitrile can coordinate to a metal center in a monodentate fashion. This allows the ligand to act as a bridging ligand, connecting two or more metal centers. This bridging capability is crucial for the formation of polynuclear complexes, coordination polymers, and Metal-Organic Frameworks (MOFs). isca.memdpi.com Coordination of the nitrile group typically results in a noticeable shift in the C≡N stretching frequency in the infrared (IR) spectrum.

The multifunctionality of this compound allows for various coordination modes, as detailed in the table below.

| Coordination Mode | Description | Potential Resulting Structure |

| Monodentate | Coordination through one of the pyrazine nitrogen atoms. This is less common due to the chelate effect. | Simple mononuclear complexes. |

| Bidentate Chelating | Coordination through both pyrazine nitrogen atoms to the same metal center. | Stable mononuclear complexes. isca.in |

| Monodentate Bridging | Coordination through the nitrile nitrogen to one metal and one pyrazine nitrogen to another. | Dinuclear or polynuclear complexes. |

| Bidentate Bridging | Coordination through both pyrazine nitrogens to one metal center, with the nitrile group coordinating to an adjacent metal center. | Coordination polymers or MOFs. isca.me |

Synthesis and Characterization of Novel Metal Complexes

While specific reports on the synthesis of metal complexes using this compound are not extensively detailed in the literature, the synthesis would be expected to follow established methods for quinoxaline derivatives. nih.govisca.me The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and dimensionality.

A typical synthesis might involve the following reaction:

MXn + yL → [M(L)y]Xn

Where:

M is a transition metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II)).

X is an anion (e.g., Cl-, NO3-, ClO4-).

L is the this compound ligand.

Characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

| Technique | Purpose | Expected Observations for a [M(L)2]X2 Complex |

| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand. | Shift of the quinoxaline ring C=N vibrations. Shift of the C≡N stretching frequency to a higher wavenumber upon coordination. isca.in |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Ligand-based π→π* transitions and metal-to-ligand charge transfer (MLCT) bands. isca.me |

| 1H and 13C NMR Spectroscopy | To determine the structure of diamagnetic complexes (e.g., Zn(II)). | Shifts in the proton and carbon signals of the ligand upon coordination. |

| Elemental Analysis | To determine the empirical formula of the complex. | Confirmation of the metal-to-ligand ratio. |

| Molar Conductivity | To determine if the anions are coordinated or act as counter-ions. | Values would indicate whether the complex is an electrolyte or non-electrolyte. nih.gov |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure. | Provides definitive information on bond lengths, bond angles, and coordination geometry. |

Electrochemical Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes with quinoxaline-based ligands are of significant interest for applications in catalysis, sensing, and molecular electronics. The electrochemical behavior of this compound complexes would be investigated using techniques such as cyclic voltammetry (CV). nih.govelectrochemsci.org

The redox potentials of these complexes are influenced by several factors:

The Metal Center: The identity of the metal ion dictates the accessible oxidation states.

The Ligand: The quinoxaline ring system is redox-active and can undergo reduction.

Substituents: The electron-donating methyl group (+I effect) and the electron-withdrawing nitrile group (-I, -M effect) on the quinoxaline ring will modulate the electron density on the ligand and, consequently, the redox potentials of the metal center and the ligand itself. The nitrile group is expected to make the reduction of the ligand and the metal center more favorable (occur at less negative potentials). abechem.com

The cyclic voltammogram of a metal complex of this compound would likely show one or more redox processes corresponding to metal-centered (e.g., M2+/M+) and/or ligand-centered reductions. electrochemsci.org

| Complex Type (Hypothetical) | Expected Redox Process | Potential Range (vs. Ag/AgCl) | Reversibility |

| [Cu(L)2]2+ | Cu2+/Cu+ | 0.0 to -0.5 V | Quasi-reversible |

| [Ni(L)2]2+ | Ni2+/Ni+ | -0.8 to -1.2 V | Quasi-reversible |

| Ligand Reduction | L/L•- | -1.5 to -2.0 V | Reversible or Irreversible |

Note: The potential ranges are representative and can vary significantly based on the solvent, electrolyte, and specific metal ion.

Investigation of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) incorporating Quinoxaline Derivatives

The ability of this compound to act as a bridging ligand makes it a promising candidate for constructing supramolecular assemblies and Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials built from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. researchgate.net

The dual functionality of the bidentate quinoxaline unit and the monodentate nitrile group allows for the formation of extended networks. Depending on the coordination geometry of the metal ion and the reaction conditions, various dimensionalities can be achieved:

1D Chains: If the ligand bridges metal centers in a linear fashion.

2D Layers: If the ligand and metal ions form planar networks.

3D Frameworks: If the connectivity extends in all three dimensions, potentially leading to porous materials.

The synthesis of MOFs using quinoxaline-based linkers often involves solvothermal methods, where the reaction is carried out at elevated temperatures in a sealed vessel. researchgate.net The methyl group on the ligand could influence the packing of the resulting framework and modify the pore environment. The nitrile groups could either be coordinated to the metal nodes or remain free within the pores, where they could be post-synthetically modified to introduce other functionalities. The use of quinoxaline derivatives in MOFs is an active area of research, and this compound represents a valuable, yet to be fully explored, building block for new functional materials. researchgate.net

Advanced Applications in Materials Science and Chemical Sensing

Role in Redox Flow Batteries: Chemical Stability and Degradation Pathways of Quinoxaline-Based Charge Carriers

Quinoxaline (B1680401) derivatives are being investigated as promising charge carriers in aqueous organic redox flow batteries (AORFBs), a technology considered a cost-effective solution for grid-scale energy storage. researchgate.net The performance and longevity of these batteries are critically dependent on the chemical stability of the redox-active organic molecules. For quinoxaline-based electrolytes, stability is a key area of research, with studies focusing on how molecular structure influences durability and performance.

Research has shown that substitutions on the quinoxaline ring system have a significant impact on the stability of the molecule during battery operation. Specifically, substitution at the 2 and 3-positions of the quinoxaline core has been found to decrease the rate of capacity fade in flow cell configurations. researchgate.net This suggests that modifications, such as the methyl group in 2-methylquinoxaline-6-carbonitrile, can play a crucial role in enhancing the electrochemical stability of the charge carrier.

The degradation of organic molecules in AORFBs is a major hurdle for commercialization. researchgate.netnih.gov Common degradation pathways for nitrogen-containing heterocyclic compounds like quinoxalines can include irreversible chemical decomposition. researchgate.net Understanding these degradation mechanisms is essential for designing more robust molecules. For instance, in related phenazine-based anolytes, degradation has been observed to occur through desulfonation, reduction of C-O bonds, and hydrogenation of the aromatic ring. researchgate.net While specific degradation pathways for this compound are not detailed, the principles derived from studying similar structures guide the development of more stable quinoxaline-based electrolytes. The goal is to create molecules that can withstand the demanding chemical and electrochemical conditions within a redox flow battery, thereby extending its operational lifetime.

| Feature | Observation in Quinoxaline-Based Systems | Source |

| Structural Modification | Substitution at the 2,3-positions decreases capacity fade rate. | researchgate.net |

| Degradation Concern | Irrecoverable chemical decomposition is a primary failure mode. | researchgate.net |

| Research Focus | Understanding degradation pathways to mitigate capacity loss. | researchgate.netnih.gov |

Exploration of Luminescent and Photophysical Properties for Advanced Optical Materials

The inherent aromatic structure of the quinoxaline moiety makes it an excellent scaffold for creating luminescent materials. By modifying the core structure with different functional groups, the photophysical properties can be fine-tuned for applications in advanced optical materials and sensors. Quinoxaline derivatives have been successfully employed as fluorescent chemosensors for the detection of various analytes.

A notable example is the development of an acenaphtoquinoxaline-based fluorescent sensor for the detection of mercury ions (Hg²⁺). nih.gov This sensor demonstrates the "turn-off" fluorescence mechanism, where the presence of the target ion quenches the material's natural fluorescence. nih.gov The photophysical behavior of this fluorophore was studied in acetonitrile, revealing an intense emission band at 385 nm when excited at 310 nm. nih.gov The introduction of Hg²⁺ ions caused a significant decrease in this fluorescence intensity, allowing for sensitive and selective detection. nih.gov The detection limit for Hg²⁺ was found to be as low as 42 ppb, highlighting the high sensitivity achievable with quinoxaline-based systems. nih.gov

The success of such sensors underscores the potential of derivatives like this compound in the design of new optical materials. The electron-withdrawing nature of the nitrile group and the electron-donating methyl group can be strategically used to manipulate the electronic transitions within the molecule, thereby tuning its absorption and emission characteristics for specific sensing or light-emitting applications.

| Property | Acenaphtoquinoxaline Sensor | Source |

| Excitation Wavelength | 310 nm | nih.gov |

| Emission Wavelength | 385 nm | nih.gov |

| Sensing Mechanism | Turn-off fluorescence | nih.gov |

| Target Analyte | Hg²⁺ | nih.gov |

| Detection Limit | 42 ppb | nih.gov |

Utilization as a Derivatization Reagent in Analytical Chemistry and Chemical Sensing

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. Reagents that impart fluorescence to otherwise non-fluorescent molecules are particularly valuable. Quinoxaline derivatives, with their tunable fluorescent properties, are excellent candidates for development as derivatization reagents.

A well-established parallel can be drawn from the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, a quinoline-based reagent, for the fluorescent analysis of amino acids. nih.gov This reagent reacts rapidly with amino acids to form highly stable, fluorescent derivatives that can be easily analyzed by high-performance liquid chromatography (HPLC). nih.gov The resulting derivatives are detected with high sensitivity using fluorescence detection. nih.gov

Similarly, a compound like this compound could be chemically modified to create a highly reactive functional group, enabling it to tag specific analytes. The inherent fluorescence of the quinoxaline core would then allow for sensitive detection. The utility of the quinoxaline scaffold in chemical sensing is further demonstrated by its use in chemosensors. For instance, an acenaphtoquinoxaline-based sensor was shown to be highly selective for Hg²⁺ ions over a wide range of other metal ions, including Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, and Zn²⁺, which induced no significant changes in fluorescence intensity. nih.gov This high selectivity is a critical feature for a reliable analytical reagent or sensor. nih.gov

| Feature | Performance of Acenaphtoquinoxaline Sensor | Source |

| Primary Target | Hg²⁺ | nih.gov |

| Interfering Ions Tested | Ba²⁺, Ca²⁺, Cd²⁺, Cs⁺, Co²⁺, Cr³⁺, Fe³⁺, Fe²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Sr²⁺, Zn²⁺ | nih.gov |

| Outcome | Interfering ions induced minimal to no change in fluorescence. | nih.gov |

| Conclusion | Highly selective and reliable for Hg²⁺ detection. | nih.gov |

Integration into Conjugated Polymer Systems for Electronic Applications

Conjugated polymers are a class of organic materials with alternating single and double bonds, which allows for the delocalization of π-electrons along the polymer backbone. This structure imparts semiconductor properties, making them suitable for a variety of electronic applications, including organic solar cells and organic field-effect transistors (OFETs). rsc.orgmdpi.com Quinoxaline is a valuable building block in this field, often used as an electron-deficient (acceptor) unit in donor-acceptor (D-A) conjugated polymers. rsc.orgfrontiersin.org

The incorporation of quinoxaline units into the polymer backbone allows for the tuning of the material's optical and electronic properties, such as its absorption spectrum and energy levels (HOMO/LUMO). rsc.org This is crucial for applications like polymer solar cells, where efficient light absorption and well-matched energy levels with the electron acceptor are necessary for high power conversion efficiency. rsc.org Quinoxaline-based polymers have achieved outstanding power conversion efficiencies, demonstrating their significant potential for commercial applications. rsc.org

In one example, a novel D-A polymer, PQ1, was synthesized using a quinoxaline acceptor unit and an indacenodithiophene (IDT) donor unit. frontiersin.org Density-functional theory (DFT) calculations showed that the highest occupied molecular orbital (HOMO) was primarily located on the donor IDT unit, while the lowest unoccupied molecular orbital (LUMO) was localized on the acceptor quinoxaline unit. frontiersin.org This spatial separation facilitates an efficient intramolecular charge transfer (ICT) upon excitation, which is beneficial for charge transport. frontiersin.org The strategic combination of donor and acceptor units, including derivatives of quinoxaline, is a key strategy in designing high-performance conjugated polymers for electronic devices. frontiersin.orgrsc.org

| Polymer Property (PQ1) | Calculated Value | Significance | Source |

| HOMO Energy Level | -5.24 eV | Influences charge injection and transport. | frontiersin.org |

| LUMO Energy Level | -2.20 eV | Affects electron affinity and stability. | frontiersin.org |

| Band Gap | 3.04 eV | Determines light absorption properties. | frontiersin.org |

| Molecular Geometry | 61.4° twist angle between donor and acceptor units. | Impacts intramolecular charge transfer. | frontiersin.org |

Q & A

Q. What are the recommended synthetic routes for 2-Methylquinoxaline-6-carbonitrile, and how can reaction conditions be optimized?

The synthesis of quinoxaline derivatives typically involves cyclization of o-phenylenediamine with α-diketones or α-ketonitriles. For nitrile-substituted variants like this compound, introducing the nitrile group early in the synthesis (e.g., via cyanoacetylation of precursor amines) is critical. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) can improve yields. For example, using anhydrous DMF as a solvent and catalytic amounts of p-toluenesulfonic acid may enhance cyclization efficiency. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

A multi-technique approach is recommended:

- NMR : H and C NMR to confirm substituent positions and nitrile integration.

- FTIR : A sharp peak near 2230 cm confirms the nitrile group.

- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves 3D conformation and intermolecular interactions, critical for structure-activity studies .

Q. What safety protocols should be followed when handling this compound?

While toxicity data specific to this compound may be limited, analogous nitrile-containing quinoxalines are classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols should include immediate decontamination with water and medical consultation for exposure symptoms .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For instance, the nitrile carbon’s electrophilicity can be quantified using Fukui indices. Molecular dynamics simulations further predict solvent effects on reaction pathways. Validate predictions experimentally via kinetic studies (e.g., monitoring substituent exchange rates with N-labeled nucleophiles) .

Q. How can researchers resolve contradictions between theoretical and experimental dipole moments in this compound?

Discrepancies often arise from solvent effects or crystal packing forces. Compare computational gas-phase dipole moments (DFT-derived) with experimental values from solution-state dielectric constant measurements. For solid-state analysis, use X-ray charge-density maps to assess polarization effects. Cross-validate with solid-state NMR to detect electronic environment variations .

Q. What methodological approaches are suitable for assessing the environmental persistence of this compound derivatives?

Apply OECD guidelines for biodegradation (e.g., OECD 301F) and soil mobility studies. Use HPLC-MS to monitor degradation products in simulated ecosystems. For bioaccumulation potential, calculate log values (experimental via shake-flask method or computational via COSMO-RS). Ecotoxicity assays with Daphnia magna or Vibrio fischeri provide baseline data .

Q. How can crystallization conditions be optimized for X-ray analysis of this compound?

Screen solvents with varying polarities (e.g., methanol, acetonitrile, DCM) using vapor diffusion or slow evaporation. Additive-driven crystallization (e.g., trace water in DMSO) may enhance crystal quality. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement. High-resolution data (≤ 0.8 Å) improves electron density maps for nitrile group validation .

Q. What strategies exist for functionalizing the quinoxaline ring while preserving the nitrile group?

Use protective groups (e.g., Boc for amines) during derivatization. For electrophilic substitutions, position the nitrile meta to reactive sites to minimize electronic deactivation. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh)) can introduce aryl groups without nitrile cleavage. Monitor reaction progress via TLC and LC-MS to detect side reactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.